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Burtonsville, MD — To assist researchers, scientists, and drug development professionals in
achieving consistent and reliable results, this technical support center provides comprehensive
troubleshooting guides and frequently asked questions (FAQs) for ChiRhoStim-based
pancreatic function assays. Minimizing variability is critical for the accurate diagnosis and
monitoring of pancreatic exocrine dysfunction, and this resource offers detailed protocols and
data-driven insights to address common challenges encountered during these sensitive
experiments.

Frequently Asked Questions (FAQS)

Q1: What are the primary sources of variability in ChiRhoStim-based pancreatic function tests
(PFTs)?

Al: Variability in PFTs can arise from patient-specific factors, procedural inconsistencies, and
medication interferences. Key sources include:

o Patient-Related Factors: Conditions such as a prior vagotomy or inflammatory bowel disease
can lead to a hyporesponsive state to ChiRhoStim stimulation, which may not be indicative
of underlying pancreatic disease.[1] Conversely, patients with liver diseases, including
alcoholic liver disease, may exhibit a greater than normal volume response.[1]

o Procedural Technique: Incomplete aspiration of duodenal fluid is a significant source of error,
often indicated by wide variations in sample volumes.[1][2][3] Proper placement of the
collection tube is also crucial; the pH of the duodenal aspirate should be 6.0 or higher to
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ensure it is not contaminated with gastric acid.[2][3][4] Inter-investigator differences in
procedural technique can also contribute to variability.[3]

o Medication Interferences: Several classes of drugs can affect test results. Anticholinergic
drugs may cause a hyporesponse, while H2-receptor antagonists and proton pump inhibitors
(PPIs) can lead to a hyperresponse in gastrin secretion, potentially yielding a false positive
for gastrinoma.[2][5]

Q2: A patient's peak bicarbonate concentration is lower than expected, but they have no history
of pancreatitis. What could be the cause?

A2: A lower-than-expected peak bicarbonate concentration (<80 mEQ/L) is a key indicator of
impaired pancreatic function.[1][2] However, if clinical history does not suggest chronic
pancreatitis, consider the following factors:

o Concomitant Medications: Ensure that the patient has discontinued anticholinergic drugs for
at least 5 half-lives prior to the test, as these can cause a hyporesponse to ChiRhoStim.[2]

[31[5]

» Underlying Conditions: Patients with a history of vagotomy or those with inflammatory bowel
disease may also exhibit a hyporesponsive state that is not truly indicative of pancreatic
exocrine dysfunction.[1][3]

e Procedural Issues: Incomplete collection of duodenal fluid can lead to an artificially low
measured bicarbonate concentration. Review the collected sample volumes for significant
variations that might suggest incomplete aspiration.[1][2][3]

Q3: We observed a hyperresponse in gastrin secretion in a patient being evaluated for
gastrinoma. Does this confirm the diagnosis?

A3: While an increase in serum gastrin concentration of more than 110 pg/mL over baseline
following ChiRhoStim administration is highly suggestive of gastrinoma, it is not definitive
without considering medication effects.[3] The concomitant use of H2-receptor antagonists or
proton pump inhibitors (PPIs) can cause a hyperresponse in gastrin secretion.[2][5] It is critical
to discontinue these medications for the recommended period before testing to avoid a false-
positive result.[2][3][5]
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Q4: What is the difference between the standard PFT and the endoscopic PFT (ePFT), and is
there a shortened protocol?

A4: The primary difference lies in the method of duodenal fluid collection. The traditional
method uses a fluoroscopically placed gastroduodenal/Dreiling tube, while the ePFT collects
samples through the suction channel of an endoscope.[3][6] The ePFT is often considered
more comfortable for the patient and avoids radiation exposure.[7][8]

A shortened, two-sample ePFT collection method has been validated, where samples are
collected at 30 and 45 minutes after ChiRhoStim administration.[7][8][9] This method is
particularly useful for screening patients with a low suspicion of pancreatic disease.[7][8]
However, for patients with borderline or equivocal results from the shortened test, the full one-
hour, five-sample collection is recommended.[7][8]

Troubleshooting Guide
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Issue

Potential Cause(s)

Recommended Action(s)

Low Peak Bicarbonate
Concentration (<80 mEg/L) in
a Healthy Subject

1. Incomplete duodenal fluid
aspiration. 2. Contamination
with gastric acid. 3. Patient is
taking anticholinergic
medications. 4. Patient has a
history of vagotomy or
inflammatory bowel disease.

1. Review sample volumes;
wide variation suggests
incomplete collection.[1][2][3]
Ensure proper suction
technique. 2. Verify duodenal
tube placement by checking
the pH of the aspirate (should
be =6.0).[2][3][4] 3. Confirm
anticholinergic drugs were
discontinued for at least 5 half-
lives prior to the test.[2][3][5] 4.
Interpret results with caution in
these patient populations and
consider additional clinical

assessments.[1][3]

Falsely Elevated Gastrin
Secretion (Suspected False-

Positive for Gastrinoma)

1. Patient is taking H2-receptor
antagonists or Proton Pump
Inhibitors (PPIs).

1. Discontinue H2-receptor
antagonists for at least 2 days
and consult prescribing
information for the specific PPI
regarding discontinuation time

prior to re-testing.[2][3][5]

Wide Variation in Aspirated

Sample Volumes

1. Incomplete aspiration
between sample collections. 2.

Improper tube placement.

1. Ensure the duodenal lumen
is cleared with an injection of
air after each 15-minute
sample collection.[2][3] 2. Re-
verify tube positioning under
fluoroscopy if using the

Dreiling tube method.

No Pancreatic Fluid Secretion
Observed During ERCP

1. Incorrect diagnosis of
pancreas divisum. 2.
Obstruction of the pancreatic
duct.

1. ChiRhoStim aids in the

visualization of fluid from the
accessory papilla to confirm
pancreas divisum. 2. Further

imaging and investigation may
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be required to identify the

nature of the obstruction.

Experimental Protocols
Protocol 1: ChiRhoStim Stimulation for Diagnosis of
Pancreatic Exocrine Dysfunction

1. Patient Preparation:

e Instruct the patient to fast for at least 12-15 hours prior to the test.[2][3][4]

o Discontinue anticholinergic drugs at least 5 half-lives before the test.[2][3][5]
2. Reconstitution of ChiRhoStim:

e For a 16 mcq vial, dissolve in 8 mL of 0.9% Sodium Chloride Injection, USP, to a final
concentration of 2 mcg/mL.[2]

e For a 40 mcq vial, dissolve in 10 mL of 0.9% Sodium Chloride Injection, USP, to a final
concentration of 4 mcg/mL.[2][3]

o Shake vigorously to ensure complete dissolution and inspect for particulate matter or
discoloration before administration.[2][3] Use immediately after reconstitution and discard
any unused portion.[3][4]

3. Collection Method (Endoscopic - ePFT):

o Position the patient in the left lateral decubitus position.[2][3]
e Pass an endoscope into the second portion of the duodenum.
o Aspirate and discard all gastric fluid.[6]

e Collect a baseline duodenal fluid sample (3-5 mL).[2][3][7]

o Administer ChiRhoStim at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.

[2131[4]
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e Collect four consecutive 15-minute duodenal fluid aspirates (3-5 mL each) for a total of 60
minutes post-injection.[2][3] Alternatively, for the shortened protocol, collect samples at 30
and 45 minutes.[7][8]

4. Sample Handling:
e Place all collected fluid specimens on ice immediately.[2][3][4]

o For immediate analysis, measure the bicarbonate concentration. If analysis will be delayed,
store the samples at -80°C.[2][3][4]

5. Interpretation:

o A peak bicarbonate concentration of less than 80 mEq/L is consistent with impaired
pancreatic function.[1][2] Normal peak bicarbonate concentrations range from 80 to 130
mEq/L.[2][3][4]

Data Presentation

Table 1: ChiRhoStim Dosage and Indications

L ChiRhoStim Administration Administration
Indication _
Dosage Route Time

Pancreatic Exocrine )

) 0.2 meg/kg Intravenous 1 minute
Dysfunction
Gastrinoma Diagnosis 0.4 mcg/kg Intravenous 1 minute
Facilitation of ERCP 0.2 meg/kg Intravenous 1 minute

Data sourced from multiple references.[2][3][5]

Table 2: Medication Discontinuation Guidelines
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Recommended
L. Medication Discontinuation Potential Effect on
Medication Class . .
Examples Period Prior to Test Results
Testing
Hyporesponse to
) ) ) Atropine, ) stimulation (falsely
Anticholinergics ] At least 5 half-lives ]
Scopolamine suggests pancreatic
disease)[3][5]
Hyperresponse in
H2-Receptor o o gastrin secretion
) Cimetidine, Ranitidine At least 2 days
Antagonists (falsely suggests

gastrinoma)[2][5]

. Hyperresponse in
Consult prescribing ) ]
Proton Pump Omeprazole, , , gastrin secretion
o information for the
Inhibitors (PPIs) Pantoprazole N (falsely suggests
specific drug )
gastrinoma)[2][5]

Visualizations

Test Procedure

Administer ChiRhoStim Collect
(0.2 meglkg IV over 1 min)

Patient Fasts
(12-15 hours)

L| Collect Baseline
Duodenal Fluid

Interpret Results
(Peak [HCO3-)

Click to download full resolution via product page

Caption: Workflow for ChiRhoStim-based Pancreatic Function Testing.
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Low Peak Bicarbonate
Result (<80 mEg/L)

Potential Cause:
Incomplete Aspiration

Potential Cause:
Gastric Contamination

Potential Cause: Result likely indicates
Medication Interference pancreatic dysfunction

Click to download full resolution via product page

Caption: Troubleshooting logic for low peak bicarbonate results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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